3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione
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Overview
Description
3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is a chemical compound known for its unique spirocyclic structure. This compound is part of the dioxaspiro family, characterized by a spiro connection between two cyclic ethers. The molecular formula of this compound is C10H16O4, and it has a molecular weight of 200.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid . This reaction is carried out under mild conditions, making it an efficient approach to obtaining the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of polymers and other materials due to its stability and reactivity
Mechanism of Action
The mechanism by which 3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares a similar spirocyclic structure but lacks the trimethyl groups.
3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione: Similar in structure but with fewer methyl groups.
Uniqueness
3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is unique due to its specific arrangement of methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
90237-09-5 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3,3,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C10H14O4/c1-6-4-10(7(11)13-6)5-9(2,3)14-8(10)12/h6H,4-5H2,1-3H3 |
InChI Key |
OCJUILWHROMIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(OC2=O)(C)C)C(=O)O1 |
Origin of Product |
United States |
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